CID 102239995

Description

CID 102239995 (PubChem Compound Identifier 102239995) is a chemical compound cataloged in the PubChem database. For instance, highlights the use of GC-MS and vacuum distillation for isolating and analyzing compounds like CID 102239995, suggesting it may be a volatile or semi-volatile organic component derived from natural sources (e.g., essential oils or microbial metabolites) . The mass spectral data in Figure 1D of further implies that CID 102239995 has a distinct fragmentation pattern, aiding in structural elucidation.

If CID 102239995 belongs to a class of oscillatoxin derivatives (as seen in ), it may share a macrocyclic lactone backbone with functional groups influencing bioactivity. Its isolation and purification likely involve chromatographic techniques, as demonstrated in , where LC-ESI-MS with in-source CID (collision-induced dissociation) was used to differentiate structurally similar saponins .

Properties

CAS No. |

19411-59-7 |

|---|---|

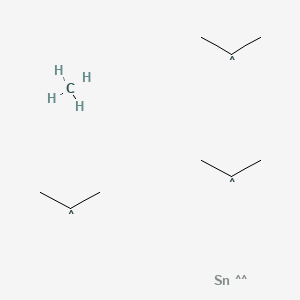

Molecular Formula |

C10H25Sn |

Molecular Weight |

264.02 |

IUPAC Name |

methane;propane;tin |

InChI |

InChI=1S/3C3H7.CH4.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H4; |

InChI Key |

WGLBPKWQEVFAMR-UHFFFAOYSA-N |

SMILES |

C.C[CH]C.C[CH]C.C[CH]C.[Sn] |

Synonyms |

Trisisopropylmethylstannane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 102239995 can be synthesized through several methods. One common approach involves the reaction of methylstannane with isopropyl halides under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction is carried out in an inert atmosphere, often using argon or nitrogen , to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of trisisopropylmethylstannane involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield. Safety measures are crucial due to the potential toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions: CID 102239995 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form or .

Reduction: It can be reduced to form .

Substitution: It readily participates in substitution reactions with halogens or other organic groups

Common Reagents and Conditions:

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Substitution reagents: Such as alkyl halides or aryl halides .

Major Products:

Tin oxides: and from oxidation.

Lower oxidation state tin compounds: from reduction.

Substituted organotin compounds: from substitution reactions

Scientific Research Applications

Chemistry: CID 102239995 is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .

Biology and Medicine: In biological research, trisisopropylmethylstannane is studied for its potential use in drug delivery systems and as a biocidal agent due to its antimicrobial properties .

Industry: In the industrial sector, it is used in the production of polymers and coatings . Its ability to form stable bonds with organic molecules makes it valuable in the development of advanced materials .

Mechanism of Action

The mechanism by which trisisopropylmethylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with ligands , influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and proteins , potentially disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 102239995, we compare it with three categories of similar compounds: structural analogs , functional analogs , and natural product derivatives . Data are synthesized from methodologies in , and 15 .

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Analogues: Oscillatoxin D (CID 101283546): Shares a macrocyclic lactone core but differs in side-chain modifications (e.g., methyl groups). These structural variations correlate with oscillatoxin D’s potent cytotoxicity compared to CID 102239995’s putative antimicrobial activity .

Functional Analogues :

- ChEMBL 1724922 : A sulfonamide-containing Nrf2 inhibitor, this compound exemplifies functional similarity in targeting redox pathways, albeit through divergent molecular scaffolds .

Natural Product Derivatives :

- CID 102239995’s isolation via vacuum distillation ( ) aligns with methods for purifying thermolabile natural products, contrasting with synthetic routes for CAS 20358-06-9 ( ) .

Table 2: Analytical Characterization Techniques

Critical Analysis of Divergent Evidence

- vs. : While emphasizes synthetic Nrf2 inhibitors, focuses on natural toxins. This dichotomy underscores the need to classify similarity based on both origin and application.

- vs. : Property prediction tools (e.g., iLOGP, XLOGP3) show variability in LogP calculations, highlighting the importance of experimental validation for critical parameters like solubility .

Q & A

How to formulate focused research questions for studying CID 102239995?

Q. What experimental design principles apply to CID 102239995 studies?

- Methodological Answer : Adopt a modular design to isolate variables (e.g., temperature, solvent polarity). For reproducibility:

- Control groups : Compare with structurally analogous compounds.

- Replicates : Minimum triplicate runs for kinetic studies .

- Documentation : Follow guidelines for materials/methods (e.g., SI units, vendor details) .

Example workflow:

| Step | Objective | Key Variables |

|---|---|---|

| 1 | Synthesis | Catalyst type, reaction time |

| 2 | Analysis | Spectroscopic conditions (e.g., NMR solvent) |

| 3 | Validation | Cross-lab reproducibility checks |

Q. How to conduct a systematic literature review for CID 102239995?

- Methodological Answer :

- Database selection : Use PubMed, SciFinder, and Web of Science, prioritizing peer-reviewed journals excluding unreliable sources (e.g., ) .

- Search terms : Combine CID number with keywords like "crystal structure," "kinetic stability," or "toxicity profile."

- Gap analysis : Use tools like VOSviewer to map research trends and identify understudied applications (e.g., catalytic vs. biomedical roles) .

Q. How to ensure experimental reproducibility for CID 102239995?

- Methodological Answer :

- Detailed protocols : Include exact reagent grades, instrument calibration data, and environmental conditions (humidity/temperature) .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable); deposit raw spectra/chromatograms in repositories like Zenodo .

- Peer validation : Collaborate with independent labs to replicate synthesis pathways .

Q. What validation criteria apply to analytical methods for CID 102239995?

- Methodological Answer : Follow ICH guidelines for method validation:

Advanced Research Questions

Q. How to resolve contradictions in experimental vs. computational data for CID 102239995?

- Methodological Answer :

- Triangulation : Compare DFT calculations (e.g., Gaussian), MD simulations, and empirical data (XRD, DSC) .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental noise (e.g., spectrometer drift) .

- Iterative refinement : Adjust hypotheses iteratively (e.g., revise hydrogen bonding assumptions if DFT clashes with IR results) .

Q. What strategies optimize synthetic yield of CID 102239995?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, solvent ratio).

- In-situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .

- Green chemistry metrics : Calculate E-factor (waste/product ratio) and optimize solvent recovery .

Q. How to integrate interdisciplinary approaches (e.g., bioinformatics + chemistry) for CID 102239995?

- Methodological Answer :

- Hybrid workflows : Combine QSAR models (biological activity) with synthetic accessibility scores (e.g., SYLVIA) .

- Data fusion : Merge crystallography data (CSD entries) with toxicity databases (e.g., PubChem BioAssay) .

- Collaborative frameworks : Establish cross-departmental teams for mechanistic biology and materials science validation .

Q. What methodologies assess long-term stability of CID 102239995 in environmental conditions?

- Methodological Answer :

Q. How to address discrepancies between in vitro and in vivo efficacy studies of CID 102239995?

- Methodological Answer :

- Pharmacokinetic modeling : Use PBPK models to simulate absorption/distribution differences .

- Metabolite screening : Compare hepatic microsome assays (in vitro) with plasma metabolite profiles (in vivo) .

- Dose normalization : Adjust for bioavailability factors (e.g., protein binding) using allometric scaling .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.